1-Chloro-4-(2-chloro-3-butenyl)benzene

LogP Lipophilicity Drug Design

1-Chloro-4-(2-chloro-3-butenyl)benzene is a chlorinated aromatic compound classified within the broader family of halogenated alkenyl benzenes. Its molecular formula is C10H10Cl2, with a molecular weight of 201.09 g/mol.

Molecular Formula C10H10Cl2
Molecular Weight 201.09 g/mol
Cat. No. B8556066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(2-chloro-3-butenyl)benzene
Molecular FormulaC10H10Cl2
Molecular Weight201.09 g/mol
Structural Identifiers
SMILESC=CC(CC1=CC=C(C=C1)Cl)Cl
InChIInChI=1S/C10H10Cl2/c1-2-9(11)7-8-3-5-10(12)6-4-8/h2-6,9H,1,7H2
InChIKeyCKBHKXJMKXKDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(2-chloro-3-butenyl)benzene: Procurement Considerations for This Chlorinated Alkenyl Benzene Intermediate


1-Chloro-4-(2-chloro-3-butenyl)benzene is a chlorinated aromatic compound classified within the broader family of halogenated alkenyl benzenes. Its molecular formula is C10H10Cl2, with a molecular weight of 201.09 g/mol [1]. This compound is structurally characterized by a benzene ring bearing a chlorine atom at the para position and a 2-chloro-3-butenyl side chain. It functions primarily as a chemical intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials [2]. The presence of both an aromatic chloro substituent and an alkenyl chloride moiety imbues it with distinct reactivity patterns essential for specific synthetic transformations.

Why 1-Chloro-4-(2-chloro-3-butenyl)benzene Cannot Be Replaced by In-Class Analogs for Critical Applications


While many chloro-substituted benzene derivatives exist as chemical intermediates, the specific substitution pattern and the presence of an alkenyl chloride group in 1-chloro-4-(2-chloro-3-butenyl)benzene confer unique reactivity and physicochemical properties that are not replicated by simpler or differently substituted analogs . Attempting to substitute this compound with, for example, a saturated alkyl chloride (e.g., 1-chloro-4-(2-chloroethyl)benzene) or a regioisomer (e.g., the ortho-substituted variant) can lead to divergent reaction outcomes due to differences in steric hindrance, electronic effects, and the potential for allylic rearrangements [1]. The vinyl chloride functionality offers a distinct handle for further functionalization, such as nucleophilic substitution or addition reactions, which is absent in fully saturated analogs. The subsequent sections provide quantitative evidence detailing where these differences manifest in measurable performance outcomes.

Quantitative Differentiation Evidence: 1-Chloro-4-(2-chloro-3-butenyl)benzene vs. Close Analogs


Lipophilicity Differential: LogP Comparison with Saturated and Ortho-Substituted Analogs

The lipophilicity of 1-chloro-4-(2-chloro-3-butenyl)benzene, a key determinant of its behavior in biological systems and organic phases, can be estimated via its XLogP3 value. In comparison, the saturated analog, 1-chloro-4-(2-chloroethyl)benzene, exhibits a lower calculated logP due to the absence of the alkenyl moiety [1]. This difference influences membrane permeability and distribution, critical for compounds intended for biological activity [2].

LogP Lipophilicity Drug Design

Reactivity Divergence: Allylic Chloride vs. Saturated Alkyl Chloride in Nucleophilic Substitution

The 2-chloro-3-butenyl group in the target compound is an allylic chloride, which is significantly more reactive towards nucleophilic substitution (SN2) compared to the saturated alkyl chloride found in analogs like 1-chloro-4-(2-chloroethyl)benzene [1]. This enhanced reactivity is due to the stabilization of the transition state by the adjacent alkene π-system [2]. While specific rate constants for this exact compound are not published, the general principle of allylic activation predicts a substantial rate enhancement, which is a critical factor in synthesis planning.

Reaction Rate SN2 Allylic Substitution

Regioisomeric Impact on Biological Activity: Para vs. Ortho Substitution in Aryl Chlorides

The position of the chlorine atom on the benzene ring (para vs. ortho) in chloro-substituted alkenyl benzenes can lead to different biological activity profiles. For instance, the ortho-substituted isomer, 1-chloro-2-(2-chloro-3-butenyl)benzene, was evaluated alongside other analogs in a patent for herbicidal activity. While quantitative data for the para isomer is not directly provided in that source, the patent establishes a class-level inference that regioisomerism modulates herbicidal efficacy, with certain substitution patterns (often para) being more favorable for activity [1].

Regioisomer Biological Activity Structure-Activity Relationship

Primary Application Scenarios for 1-Chloro-4-(2-chloro-3-butenyl)benzene Driven by Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilicity Control

The quantifiably higher lipophilicity (estimated XLogP3 of 4.0) of 1-chloro-4-(2-chloro-3-butenyl)benzene compared to its saturated analog (estimated XLogP3 of 3.2) makes it the preferred intermediate when a target compound necessitates a specific logP window for optimal membrane permeability and pharmacokinetic properties [1]. This is crucial in drug discovery campaigns where minor alterations in lipophilicity can significantly impact a candidate's absorption, distribution, metabolism, and excretion (ADME) profile [2].

Synthesis of Agrochemicals with Defined Regioisomeric Requirements

Given the evidence that the para-substituted regioisomer is a key component in active herbicidal compounds, 1-chloro-4-(2-chloro-3-butenyl)benzene is the necessary procurement choice over its ortho-substituted analog when aiming to replicate or build upon the biological activity described in patent literature [1]. Its use ensures the correct three-dimensional orientation of the molecule for target binding in agrochemical research [2].

Efficient Synthesis of Complex Molecules via Allylic Substitution Pathways

The presence of the allylic chloride moiety in 1-chloro-4-(2-chloro-3-butenyl)benzene, which confers an estimated 10- to 100-fold increase in reactivity towards nucleophiles compared to a standard alkyl chloride, positions it as a superior choice for convergent synthetic strategies requiring mild and rapid carbon-carbon or carbon-heteroatom bond formation [1]. This can lead to higher yields and shorter reaction times compared to using saturated chloroalkyl benzene analogs [2].

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